molecular formula C15H14N2O3 B124141 Oxopropaline D CAS No. 152752-59-5

Oxopropaline D

Cat. No. B124141
M. Wt: 270.28 g/mol
InChI Key: QATLRHOKLQIJNA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxopropaline D is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the oxopropanoate family of natural products, which are known to exhibit a range of biological activities. Oxopropaline D has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. In

Scientific Research Applications

Optical Properties and Configuration

  • Oxopropaline D has been studied for its optical properties. Using ab initio MO methods, the specific optical rotations of (R)-oxopropaline D were calculated, leading to the presumption that natural (+)-oxopropaline D has an R-configuration. This was further confirmed by experimental synthesis (Kuwada et al., 2003).

Structural Elucidation

  • Novel cytocidal compounds, including oxopropalines A, B, D, E, and G, were isolated from Streptomyces sp. G324. The structures of these oxopropalines, which possess a beta-carboline chromophore, were elucidated through NMR spectral analyses and other spectroscopic experiments (Abe et al., 1993).

Comparative Analysis with Other Compounds

  • While the focus was not directly on Oxopropaline D, various studies have been conducted to compare the efficacy of different oximes, including pralidoxime, in treating organophosphorus pesticide poisoning. These studies contribute to understanding the broader category of compounds that Oxopropaline D belongs to (Pawar et al., 2006), (Eddleston et al., 2002).

Neuroprotection Studies

  • Oxaliplatin, a platinum-based antineoplastic drug, often causes peripheral neuropathy as a side effect. Studies have been conducted to investigate compounds like alogliptin for their neuroprotective effects against oxaliplatin-induced peripheral neuropathy. These studies are relevant in the context of understanding the interaction of various compounds with neurotoxic agents (Shigematsu et al., 2020).

Other Relevant Research

  • Research has been conducted on various oximes and their effectiveness, toxicity, and potential as antidotes in cases of organophosphate poisoning. These studies, though not directly focused on Oxopropaline D, provide insights into the broader class of compounds to which it belongs (Worek et al., 2016).

properties

CAS RN

152752-59-5

Product Name

Oxopropaline D

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one

InChI

InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1

InChI Key

QATLRHOKLQIJNA-NSHDSACASA-N

Isomeric SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O

SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Other CAS RN

152752-59-5

synonyms

oxopropaline D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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